molecular formula C18H19N5O5S2 B2943134 methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034298-09-2

methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2943134
CAS No.: 2034298-09-2
M. Wt: 449.5
InChI Key: GJAXLFNPPGJNHL-UHFFFAOYSA-N
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Description

Methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a structurally complex molecule featuring a fused thieno-triazinone core linked to a piperidine ring via a sulfonyl group, with a terminal phenyl carbamate moiety. The sulfonyl-piperidine bridge enhances conformational rigidity, while the carbamate group may modulate solubility or serve as a prodrug moiety. Such structural motifs are often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

methyl N-[4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S2/c1-28-18(25)19-12-2-4-14(5-3-12)30(26,27)22-9-6-13(7-10-22)23-17(24)16-15(20-21-23)8-11-29-16/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAXLFNPPGJNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves a multi-step process:

  • Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This is achieved through the cyclization of an appropriate precursor under specific conditions, often using a combination of heat and catalysts.

  • Introduction of the Piperidinyl Group: : This step requires nucleophilic substitution reactions, where a piperidinyl group is introduced onto the triazine core.

  • Attachment of the Sulfonyl Phenyl Group: : This is facilitated via sulfonation reactions, followed by coupling with the phenyl carbamate.

Industrial Production Methods

The industrial production of this compound may employ continuous flow reactors to optimize the reaction conditions and improve yield. Solvent selection, temperature control, and catalyst optimization are critical to scale-up processes, ensuring consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo several types of chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form sulfonic acids.

  • Reduction: : Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can modify the piperidinyl group or the sulfonyl phenyl moiety.

Common Reagents and Conditions

  • Oxidation: : Use of agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing hydrogenation catalysts like palladium on carbon.

  • Substitution: : Typical conditions involve bases like sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

  • Oxidation yields sulfonic acids.

  • Reduction leads to alcohol derivatives.

  • Substitution results in various modified derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

This compound is used as a building block for designing complex molecules, particularly in materials science and synthetic chemistry.

Biology

In biological studies, it serves as a probe to understand enzyme interactions due to its unique structural features.

Medicine

Industry

It finds uses in manufacturing advanced polymers and materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The piperidinyl and sulfonyl groups enable binding to active sites, influencing the biological pathways involved. Detailed mechanistic studies reveal that it modulates enzymatic activities, impacting various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thieno-triazinone core distinguishes this compound from common heterocyclic systems in medicinal chemistry:

  • Quinazolinones (e.g., phenyl [(4-oxoquinazolin-3(4H)-yl)methyl]carbamate ): These feature a benzene fused to a pyrimidinone, widely exploited in kinase inhibitors (e.g., EGFR). The thieno-triazinone’s sulfur atom may enhance π-stacking or alter metabolic stability compared to nitrogen-rich quinazolinones.
  • Pyrimido[4,5-d]pyrimidinones (e.g., compound 3b ): These contain two fused pyrimidine rings, offering multiple hydrogen-bonding sites.

Substituent Analysis

Compound Core Structure Key Substituents Hypothesized Activity
Target Compound Thieno[3,2-d][1,2,3]triazin-4-one Piperidinylsulfonylphenyl carbamate Kinase inhibition, Antimicrobial
Phenyl [(4-oxoquinazolin-3(4H)-yl)methyl]carbamate Quinazolin-4-one Phenyl carbamate methyl-linked to quinazolinone Anticancer (EGFR inhibition)
Pyrimido[4,5-d]pyrimidinone derivatives Pyrimido-pyrimidinone Acrylamide, methoxyphenyl, methylpiperazine Covalent kinase inhibition
  • Piperidine vs. Piperazine : The target’s piperidine (vs. piperazine in compound 3b ) lacks a second nitrogen, reducing basicity and possibly altering solubility or target engagement.
  • Carbamate vs. Acrylamide: The carbamate in the target and quinazolinone derivative is less electrophilic than the acrylamide in compound 3b , suggesting non-covalent binding mechanisms versus covalent inhibition.

Hypothesized Bioactivity

  • Thieno-triazinone Core: Analogous to quinazolinones, this scaffold may inhibit ATP-binding pockets in kinases. The sulfur atom could enhance selectivity for sulfur-metabolizing enzymes (e.g., bacterial dihydrofolate reductase).
  • Piperidinylsulfonyl Group : This rigid linker may improve pharmacokinetic properties (e.g., half-life) compared to flexible alkyl chains in related compounds .

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